2-Amino-4-chloro-6-methoxypyrimidine
Overview
Description
2-Amino-4-chloro-6-methoxypyrimidine (ACMP) is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a pyrimidine derivative, a class of compounds known for their presence in nucleic acids and biological significance. ACMP has been investigated using both experimental and theoretical methods to gain insights into its structural and vibrational characteristics .
Synthesis Analysis
The synthesis of ACMP-related compounds often involves complex reactions and can result in unexpected products. For instance, an attempt to synthesize 2-amino-4,6-dichloro-5-nitropyrimidine, a related compound, unexpectedly yielded 2-amino-4,5,6-trichloropyrimidine through an unusual aromatic substitution reaction . Another synthesis approach involved the acetylation of a pyrimidinyl derivative, which was then used to construct a variety of nitrogen heterocyclic compounds, demonstrating the versatility of pyrimidine derivatives in chemical synthesis .
Molecular Structure Analysis
The optimized molecular structure of ACMP has been studied using density functional theory (DFT) at the B3LYP/6-311++G(df,pd) level. Theoretical calculations have provided detailed insights into the atomic charges, vibrational frequencies, and ultraviolet spectral interpretation of ACMP. These theoretical findings have been compared with experimental data from FT-IR, FT-Raman, and UV absorption spectra, showing a high degree of correlation .
Chemical Reactions Analysis
ACMP and its derivatives exhibit a range of reactivities. For example, the compound has been used as a starting material for the synthesis of 2-amino-4-methoxy-6-methylthiopyrimidine, with the reaction conditions significantly influencing the yield and purity of the product . Additionally, abnormal condensation products have been observed when ACMP reacts with p-nitrobenzenesulfonyl chloride, leading to the formation of by-products with complex structures .
Physical and Chemical Properties Analysis
The solubility of ACMP in various organic solvents has been measured, showing that it increases with temperature and varies significantly depending on the solvent. The solubility data have been modeled using different equations, with the modified Apelblat model providing the best description. Thermodynamic properties such as mixing Gibbs energy, enthalpy, and entropy have been derived from the solubility data, offering insights into the mixing behavior of ACMP in different solvents .
Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a slightly different chemical structure, showcases the relevance of specific chemical moieties in drug development. It is used in gastro-intestinal diagnostics, treating various types of vomiting, and facilitating emergency endoscopy. The pharmacodynamic studies indicate its rapid effects on the motility of the gastro-intestinal tract, emphasizing the importance of chemical structure in therapeutic efficacy (Pinder et al., 2012).
Toxicity Studies of Similar Compounds
The review on 2,4-Dichlorophenoxyacetic acid (2,4-D) herbicide toxicity showcases the significance of chemical analysis and environmental impact studies of chemicals closely related to 2-Amino-4-chloro-6-methoxypyrimidine. It underlines the importance of understanding the toxicological profile of such compounds for environmental and occupational health (Zuanazzi et al., 2020).
Role in Biomedical Applications
Highly branched polymers based on poly(amino acids) for biomedical applications illustrate the potential of amino-acid-based compounds in creating materials for medical use. The review discusses the synthesis, properties, and applications of these polymers, highlighting the role of specific amino acids in developing innovative biomedical materials (Thompson & Scholz, 2021).
Analytical Methods in Determining Activity
Analytical methods used in determining antioxidant activity review various tests and their applicability in analyzing compounds like 2-Amino-4-chloro-6-methoxypyrimidine. This review indicates the importance of analytical chemistry in evaluating the antioxidant potential of chemical compounds, which can be crucial for pharmaceutical and food engineering applications (Munteanu & Apetrei, 2021).
Safety And Hazards
2-Amino-4-chloro-6-methoxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
4-chloro-6-methoxypyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEYBTFCBZMBAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073357 | |
Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Amino-4-chloro-6-methoxypyrimidine | |
CAS RN |
5734-64-5 | |
Record name | 4-Chloro-6-methoxy-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5734-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005734645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5734-64-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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